

Unveiling the Bioactive Potential of Sophoraflavanone G: A Comparative Analysis

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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B15139084

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Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral agent. This guide provides a comparative overview of Sophoraflavanone G's bioactivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising natural compound.

Comparative Bioactivity of Sophoraflavanone G

Sophoraflavanone G has been evaluated across a spectrum of biological assays, often demonstrating potency comparable to or exceeding that of other related flavonoids and even some standard drugs. The following tables summarize the quantitative data from various studies, offering a clear comparison of its efficacy.

Table 1: Anti-inflammatory Activity

Compound/ Drug	Assay	Cell Line/Model	Concentrati on/Dosage	Effect	Reference
Sophoraflavone G	PGE2 Production Inhibition	LPS-treated RAW 264.7 cells	1-50 μ M	Inhibition of PGE2 production by down- regulating COX-2	[3]
Sophoraflavone G	Croton oil- induced ear edema	Mice	10-250 μ g/ear (topical)	Anti- inflammatory activity	[3]
Sophoraflavone G	Carrageenan- induced paw edema	Rats	2-250 mg/kg (oral)	Anti- inflammatory activity	[3]
Prednisolone	Croton oil- induced ear edema	Mice	-	Reference drug, higher potency than SG	
Kurarinidin	COX-2 Induction	LPS-treated RAW 264.7 cells	10-25 μ M	Down- regulated COX-2 induction	
Sanggenon D	COX-2 Induction	LPS-treated RAW 264.7 cells	10-25 μ M	Down- regulated COX-2 induction	

Table 2: Anticancer Activity

Compound	Cell Line	Assay	IC50/Effect	Reference
Sophoraflavanone G	Human myeloid leukemia HL-60 cells	Cytotoxicity	Exhibits cytotoxic activity	
Sophoraflavanone G	Triple-negative breast cancer (MDA-MB-231)	Apoptosis Induction	Induced nuclear condensation, DNA fragmentation, and increased apoptosis	
Sophoraflavanone G	Triple-negative breast cancer (TNBC)	Proliferation and Metastasis	Repressed proliferation and metastasis	

Table 3: Antioxidant Activity

Compound	Assay	IC50	Reference
Sophoraflavanone G	DPPH radical scavenging	5.26 µg/ml	
Kurarinone	DPPH radical scavenging	7.73 µg/ml	

Table 4: Antimicrobial Activity

Compound	Organism	Assay	MIC/MBC	Reference
Sophoraflavanone G	Methicillin-resistant S. aureus (MRSA) (21 strains)	Growth inhibition	3.13-6.25 µg/mL	
Sophoraflavanone G	Methicillin-resistant S. aureus (MRSA) (10 clinical isolates)	MIC	0.5 to 8 µg/ml	
Sophoraflavanone G	mutans streptococci (16 strains)	MBC	0.5 µg/ml to 4 µg/ml	
Ampicillin	Methicillin-resistant S. aureus (MRSA)	MIC	64 to 1024 µg/ml	
Oxacillin	Methicillin-resistant S. aureus (MRSA)	MIC	256 to 1024 µg/ml	

Table 5: Antiviral Activity

Compound	Virus	Cell Line	Effect	Reference
Sophoraflavanone G	Dengue virus (DENV)	A549 cells	Inhibited DENV replication post-infection	
Sophoraflavanone G	Zika virus (ZIKV)	A549 cells	Inhibited ZIKV replication post-infection	
Sophoraflavanone G	Hepatitis C virus (HCV)	Huh7.5-20 cells	Inhibited HCV replication	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sophoraflavanone G's bioactivity.

Anti-inflammatory Activity Assessment

- **Cell Culture and Treatment:** RAW 264.7 macrophage cells are cultured in appropriate media. For experiments, cells are pretreated with various concentrations of Sophoraflavanone G (e.g., 2.5-20 μ M) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- **Measurement of Pro-inflammatory Mediators:**
 - **Nitric Oxide (NO) and Prostaglandin E2 (PGE2):** Levels of NO and PGE2 in the culture supernatants are quantified using Griess reagent and specific enzyme-linked immunosorbent assay (ELISA) kits, respectively.
 - **Pro-inflammatory Cytokines:** The concentrations of cytokines such as interleukin (IL)-1 β , IL-6, and tumor necrosis factor- α (TNF- α) in the cell culture media are measured by ELISA.
- **Western Blot Analysis:** The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and heme oxygenase-1 (HO-1) are determined by Western blotting. The activation of signaling pathways such as NF- κ B and MAPKs is also assessed by examining the phosphorylation status of their respective proteins.

Anticancer Activity Assessment

- **Cell Viability Assay:** Human cancer cell lines (e.g., MDA-MB-231, HL-60) are treated with a range of Sophoraflavanone G concentrations. Cell viability is assessed using the MTT assay.
- **Apoptosis Analysis:**
 - **Nuclear Staining:** Apoptotic nuclear condensation is visualized by staining cells with DAPI.

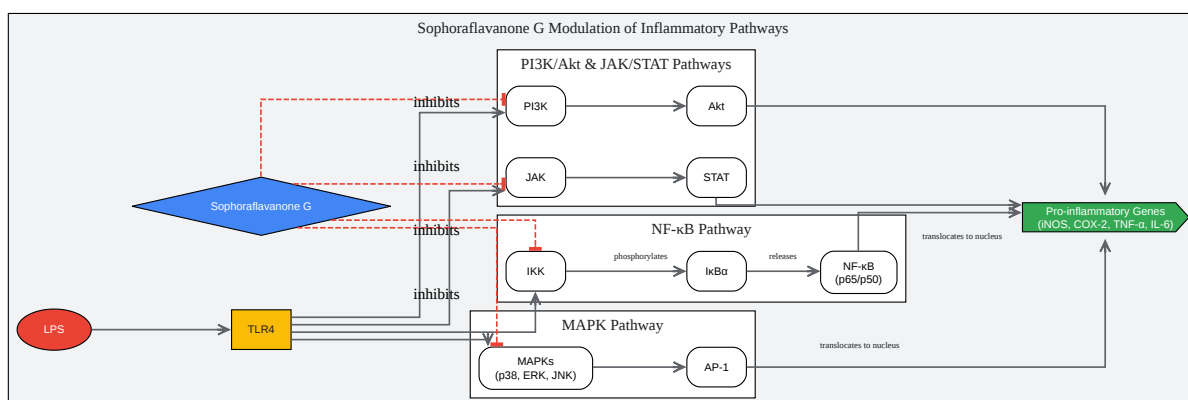
- Flow Cytometry: Cell apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.
- Western Blotting: The expression of apoptosis-related proteins such as caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax), and poly (ADP-ribose) polymerase (PARP) is analyzed by Western blotting.
- Cell Migration and Invasion Assays: The effect of Sophoraflavanone G on cancer cell migration and invasion is evaluated using transwell assays.

Antimicrobial Susceptibility Testing

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC of Sophoraflavanone G against various bacterial strains (e.g., MRSA, mutans streptococci) is determined using the broth microdilution method. The MBC is determined by subculturing from the wells showing no visible growth onto agar plates.
- Checkerboard Assay: To assess synergistic effects, a checkerboard titration method is used to determine the fractional inhibitory concentration (FIC) index when Sophoraflavanone G is combined with conventional antibiotics like ampicillin or oxacillin.

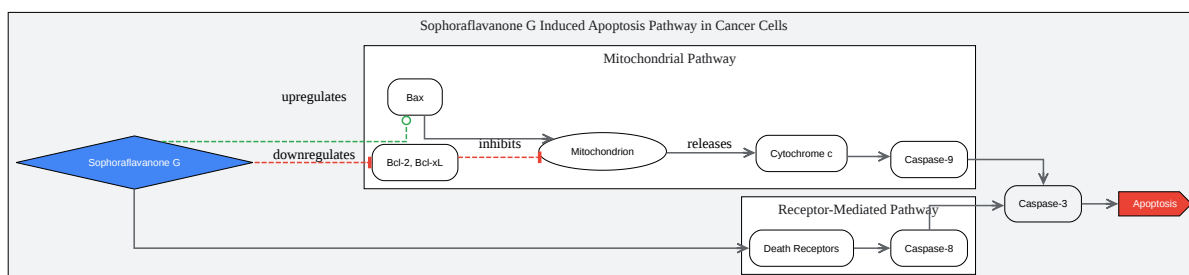
Signaling Pathways and Experimental Workflow

The biological effects of Sophoraflavanone G are mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing its bioactivity.



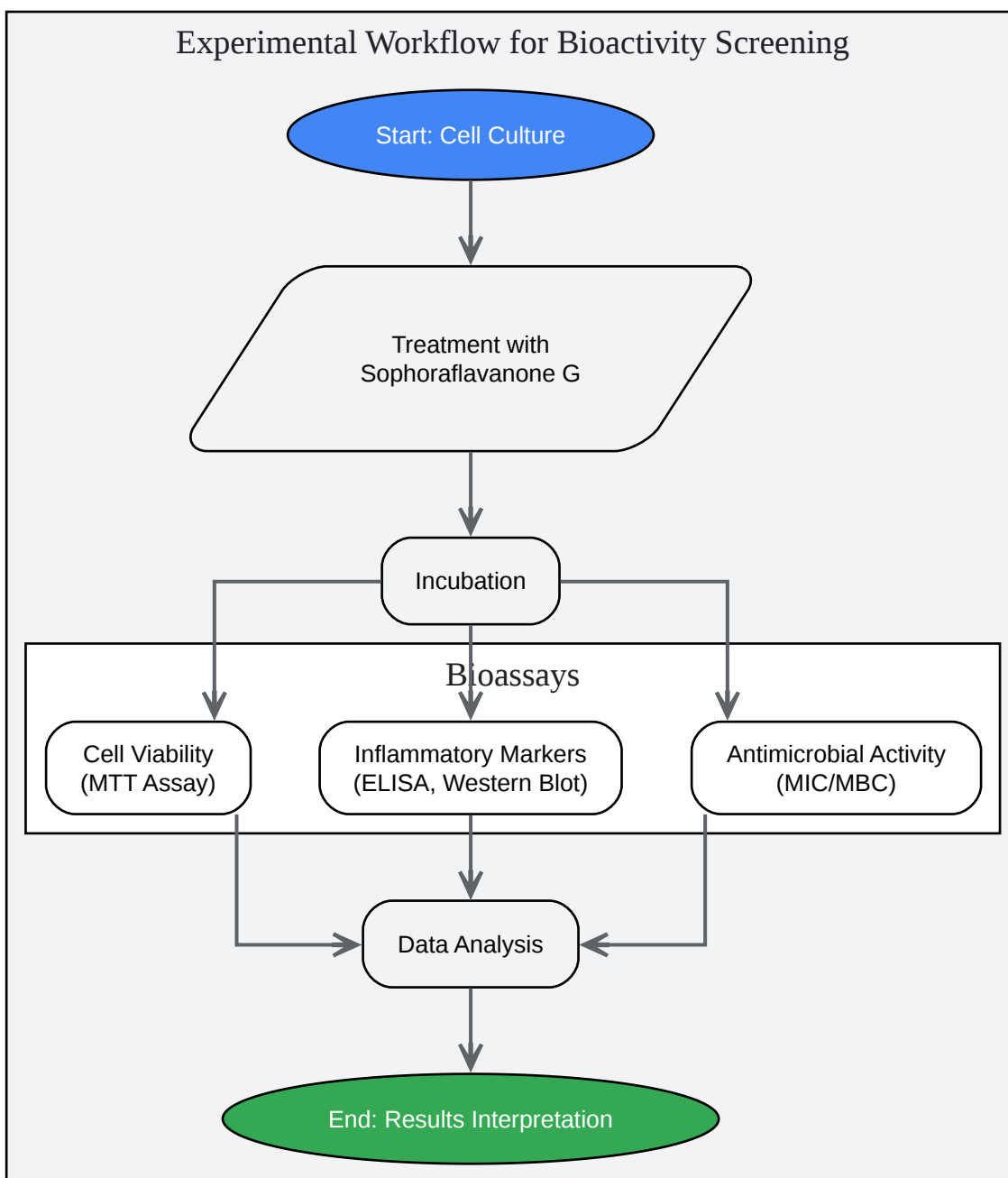
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Caption: Sophoraflavanone G inhibits multiple inflammatory signaling pathways.



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Caption: Sophoraflavanone G induces apoptosis via intrinsic and extrinsic pathways.



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Caption: A generalized workflow for evaluating the bioactivity of Sophoraflavanone G.

In conclusion, Sophoraflavanone G exhibits a broad range of promising bioactivities, positioning it as a compelling candidate for further investigation in drug discovery and development. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscore its therapeutic potential.

This guide provides a foundational comparison to facilitate informed decisions for researchers exploring the utility of this potent natural compound.

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